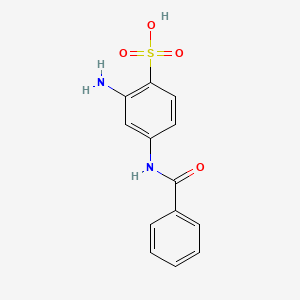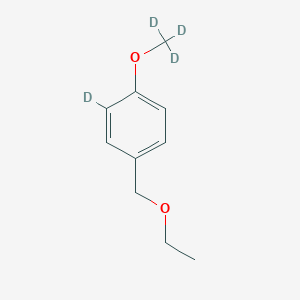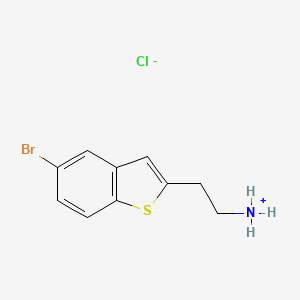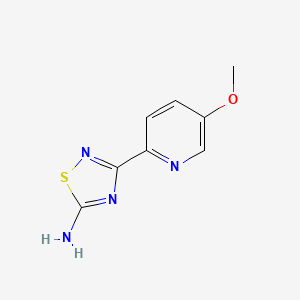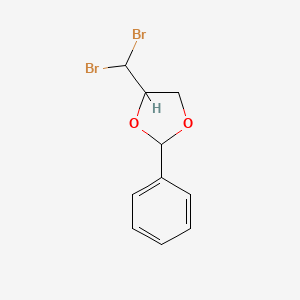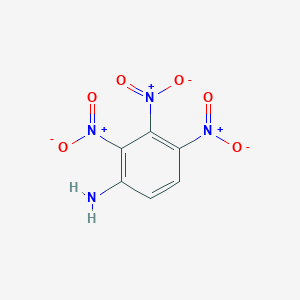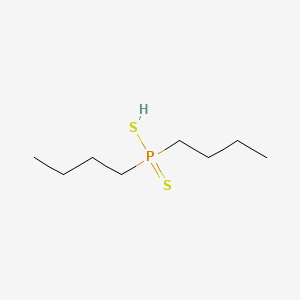
Dibutylphosphinodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylphosphinodithioic acid is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphinodithioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylphosphinodithioic acid can be synthesized through several methods. One common approach involves the reaction of dibutylphosphine with sulfur to form this compound. The reaction typically requires controlled conditions, such as a specific temperature range and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process often includes steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylphosphinodithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinodithioic acid moiety, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in the formation of various phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutylphosphinodithioic acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of dibutylphosphinodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to dibutylphosphinodithioic acid include other organophosphorus compounds, such as dibutylphosphinic acid and dibutylphosphine oxide. These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the phosphinodithioic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
32435-35-1 |
|---|---|
Molekularformel |
C8H19PS2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
dibutyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
MRODDAMGFAPKFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=S)(CCCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


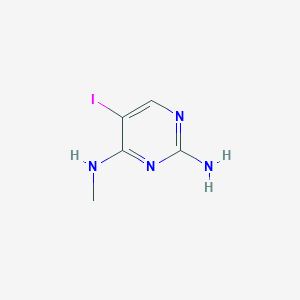
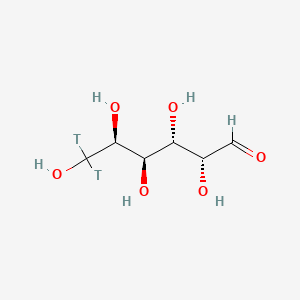
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)

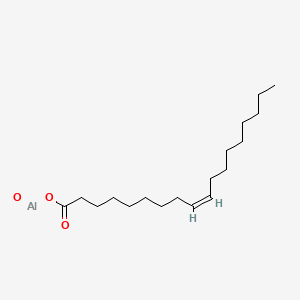

![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
